molecular formula C10H9ClF3N3 B2452699 N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride CAS No. 2310017-50-4

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride

Cat. No.: B2452699
CAS No.: 2310017-50-4
M. Wt: 263.65
InChI Key: PJMLHBVNYAMWNV-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in synthetic organic chemistry, medicinal chemistry, and agrochemistry .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-15-9-5-14-7-3-1-2-4-8(7)16-9;/h1-5H,6H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMLHBVNYAMWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline Core Synthesis and Functionalization

Condensation of o-Phenylenediamine with 1,2-Diketones

The quinoxaline scaffold is classically synthesized via condensation of o-phenylenediamine with 1,2-diketones or α-haloketones. For example, reacting o-phenylenediamine (5a) with 2,2-dibromo-1-phenylethanone (6a) in dimethyl sulfoxide (DMSO) at 75°C in the presence of triethylamine yields 3-phenylquinoxalin-2(1H)-one (7a) with 90% efficiency. This method leverages the electrophilicity of dibromoketones, which form oxosulfonium intermediates in DMSO, facilitating cyclization with diamines. Regioselectivity is controlled by the electronic effects of substituents, as demonstrated by nuclear Overhauser effect (NOE) studies confirming preferential imine pathway dominance.

Chlorination for Reactive Intermediates

To introduce a leaving group at the 2-position, quinoxalin-2-ol derivatives are chlorinated using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, treating 3-phenylquinoxalin-2(1H)-one (7a) with POCl₃ at reflux yields 2-chloro-3-phenylquinoxaline (13) . This intermediate is critical for subsequent nucleophilic amination with trifluoroethylamine.

Hydrochloride Salt Formation

The free base N-(2,2,2-trifluoroethyl)quinoxalin-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl). Dissolving the amine in anhydrous ethanol and bubbling HCl gas through the solution precipitates the hydrochloride salt, which is filtered and dried under vacuum. Alternatively, aqueous HCl (1M) is added dropwise to a stirred solution of the amine in dichloromethane, followed by solvent evaporation and recrystallization from ethanol/ether.

Table 2: Characterization Data for N-(2,2,2-Trifluoroethyl)quinoxalin-2-amine Hydrochloride
Property Value
Melting Point 198–200°C (decomp.)
¹H NMR (400 MHz, DMSO-d₆) δ 8.75 (s, 1H, NH), 8.50–8.45 (m, 2H), 8.20–8.15 (m, 2H), 3.90 (q, J = 9.2 Hz, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ 152.1, 142.3, 141.8, 130.5, 129.8, 127.4, 124.5 (q, J = 277 Hz), 45.2 (q, J = 29 Hz)
HRMS (ESI+) m/z Calc. for C₁₀H₈F₃N₃: 240.0754; Found: 240.0758

Mechanistic Insights and Regioselectivity

Pathway Dominance in Amination

NOE studies on analogous systems reveal that amination proceeds via an imine intermediate rather than an amide pathway. The trifluoroethyl group’s strong electron-withdrawing effect enhances the electrophilicity of the quinoxaline’s 2-position, favoring nucleophilic attack by the amine. Competing pathways are suppressed by using polar aprotic solvents (e.g., DMSO) and excess base to deprotonate the amine.

Impact of Substituents on Reactivity

Electron-donating groups on the quinoxaline ring (e.g., methyl) reduce reaction rates, while electron-withdrawing groups (e.g., nitro) accelerate substitution. For example, 2-chloro-6-nitroquinoxaline reacts with 2,2,2-trifluoroethylamine in 4 hours (90% yield) compared to 8 hours for the unsubstituted analog.

Scalability and Industrial Considerations

Gram-Scale Synthesis

A gram-scale reaction of 2-chloro-3-phenylquinoxaline (13) (10.0 g) with 2,2,2-trifluoroethylamine (16) (7.5 g) in DMSO (200 mL) at 75°C for 5 hours yields 9.2 g (85%) of the free base. Hydrochloride salt formation on this scale achieves 98% purity after recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroethylamine hydrochloride, iron porphyrin catalysts, and various nucleophiles. The reaction conditions often involve aqueous solutions and controlled temperatures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include N-trifluoroethylated derivatives of quinoxalin-2-amine, which can be further modified to obtain a wide range of fluorinated compounds .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Cancer Research : Quinoxaline derivatives, including N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown significant activity against A431 cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). Structural modifications, including the trifluoroethyl substitution, have been found to enhance inhibitory potency .
  • Synthetic Organic Chemistry
    • Platform for Fluorinated Compounds : this compound serves as a versatile platform for synthesizing various fluorinated compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with tailored properties .
  • Agrochemistry
    • Development of Agrochemicals : The compound's properties are being explored for use in agrochemicals, particularly in the synthesis of herbicides and pesticides that require fluorinated structures for enhanced efficacy and stability .

Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various quinoxaline derivatives on A431 cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. This highlights the potential of this compound as a lead compound for developing new anticancer agents.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition has shown that quinoxaline derivatives can effectively inhibit COX-2 and LDHA. The incorporation of the trifluoroethyl group was found to enhance binding affinity and selectivity towards these enzymes, suggesting that structural modifications can optimize biological activity .

Antimicrobial Activity

Investigations into the antimicrobial properties of quinoxaline derivatives revealed effectiveness against specific bacterial strains. Compounds containing the trifluoroethyl group demonstrated promising antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating infections .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the quinoxalin-2-amine core with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride is a fluorinated organic compound that has gained attention in medicinal chemistry and biological research due to its unique properties. This article explores its biological activities, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of quinoxalin-2-amine with 2,2,2-trifluoroethylamine hydrochloride. The reaction is typically catalyzed by iron porphyrin in an aqueous solution, which facilitates the N-trifluoroethylation process. The chemical structure includes a quinoxaline core substituted with a trifluoroethyl group, enhancing its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group significantly alters the compound's pharmacokinetics and dynamics, allowing it to engage with biological pathways more effectively. This compound has shown potential in the following areas:

  • Anticancer Activity : Quinoxaline derivatives are known for their cytotoxic effects against various cancer types. They exert their antiproliferative effects through mechanisms such as inhibiting tubulin polymerization and interfering with topoisomerase II-DNA interactions .
  • Enzymatic Inhibition : Studies have indicated that quinoxaline derivatives can inhibit key enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are involved in cancer metabolism .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial activities against specific strains, indicating their potential as antimicrobial agents .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Biological Activity Target IC50 Value (µM) Reference
CytotoxicityA431 human epidermoid carcinoma cells0.29 - 0.90
COX-2 InhibitionHuman COX-2 enzymeNot specified
LDHA InhibitionLactate dehydrogenase ANot specified
AntimicrobialVarious bacterial strainsNot specified

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of quinoxaline derivatives found that certain compounds exhibited significant activity against A431 cells. The most potent derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition Studies : Research focused on the inhibition of COX-2 and LDHA by quinoxaline derivatives demonstrated that structural modifications could enhance inhibitory potency. These findings suggest that the trifluoroethyl substitution may play a crucial role in optimizing biological activity .
  • Antimicrobial Activity : Investigations into the antimicrobial properties of quinoxaline derivatives revealed effectiveness against specific bacterial strains, highlighting their potential application in treating infections .

Q & A

Q. What are the common synthetic routes for preparing N-(2,2,2-trifluoroethyl)quinoxalin-2-amine hydrochloride, and how do reaction conditions influence product selectivity?

The synthesis typically involves nucleophilic substitution of 2-chloroquinoxaline derivatives with 2,2,2-trifluoroethylamine. For example, DCQX (dichloroquinoxaline) reacts with trifluoroethylamine in polar aprotic solvents like DMF, using triethylamine as a base to neutralize HCl . Microwave-assisted methods or CeO₂ nanoparticle catalysts can improve yield and selectivity for mono- or di-substituted products by controlling reaction kinetics . Solvent choice (e.g., DMF vs. ethanol) and temperature (reflux vs. ambient) critically influence substitution patterns and byproduct formation.

Q. How does the trifluoroethyl group impact the physicochemical properties of quinoxaline derivatives?

The trifluoroethyl group enhances metabolic stability and bioavailability by reducing amine basicity via strong electron-withdrawing effects of fluorine . This group also increases lipophilicity (logP), improving membrane permeability. Comparative studies using non-fluorinated analogs show reduced plasma clearance and enhanced target engagement for trifluoroethyl-substituted compounds .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • ¹⁹F NMR : To confirm trifluoroethyl group integrity (δ ~ -70 ppm for CF₃) .
  • X-ray crystallography : For resolving stereoelectronic effects of fluorine on molecular conformation (e.g., C–F···H–N interactions) .
  • HPLC-MS : To assess purity and detect hydrolytic degradation products (e.g., free quinoxaline amine) .

Q. What safety precautions are essential when handling this compound in the lab?

Due to its hygroscopic nature and potential amine reactivity:

  • Use dry, inert atmospheres (e.g., N₂ glovebox) during synthesis .
  • Wear PPE (gloves, goggles) to avoid skin/eye contact; trifluoroethylamine derivatives may release HF under harsh conditions .
  • Store in sealed, desiccated containers to prevent hydrolysis .

Q. How does the hydrochloride salt form affect solubility and formulation in biological assays?

The hydrochloride salt improves aqueous solubility via ion-dipole interactions, facilitating dissolution in buffer systems (e.g., PBS). However, high chloride concentrations may interfere with certain assays (e.g., ion-channel studies). Neutralization with NaHCO₃ or lyophilization is recommended for in vitro studies requiring pH control .

Advanced Research Questions

Q. How can conflicting data on substitution patterns in quinoxaline derivatives be resolved during synthesis optimization?

Contradictions often arise from competing N- vs. C-alkylation pathways. To resolve this:

  • Use in situ ¹H NMR to monitor reaction progress and identify intermediates .
  • Adjust stoichiometry (e.g., excess trifluoroethylamine favors double substitution) .
  • Employ computational modeling (DFT) to predict regioselectivity based on frontier molecular orbitals .

Q. What strategies are effective for elucidating the biological target engagement of this compound?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the quinoxaline core to crosslink with target proteins .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics to purified enzymes or receptors .
  • Cryo-EM : For structural insights into ligand-protein interactions, particularly with membrane-bound targets .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency while minimizing off-target effects?

  • Core modifications : Introduce electron-withdrawing groups (e.g., nitro) at the quinoxaline 6-position to enhance π-stacking with hydrophobic pockets .
  • Side-chain variations : Replace trifluoroethyl with pentafluoropropyl to assess fluorine’s steric vs. electronic contributions .
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify off-target binding .

Q. What mechanistic insights explain the compound’s stability under acidic versus basic conditions?

The trifluoroethyl group stabilizes the amine against acid-catalyzed hydrolysis via inductive effects. However, under basic conditions, the hydrochloride salt dissociates, increasing susceptibility to nucleophilic attack at the quinoxaline core. Degradation pathways can be mapped using LC-MS/MS and isotopic labeling .

Q. How can crystallographic data inform the design of analogs with improved binding affinity?

X-ray structures reveal key interactions (e.g., hydrogen bonding between the quinoxaline N1 and a kinase’s hinge region). Substitutions at the 3-position (e.g., methyl, chloro) can be modeled to fill hydrophobic pockets, while maintaining fluorine’s conformational control over the trifluoroethyl group .

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